molecular formula C21H19ClN2O5S B2800037 methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 403729-03-3

methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2800037
CAS No.: 403729-03-3
M. Wt: 446.9
InChI Key: GIMNBQOBLORVNI-UHFFFAOYSA-N
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Description

methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazoline structure, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

The synthesis of methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the quinazoline core: This is usually achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the quinazoline intermediate with a suitable thiol reagent.

    Attachment of the chlorophenyl and methoxyethyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s quinazoline structure is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used in cancer therapy, known for its ability to inhibit the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline derivative used in cancer treatment, targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline structure, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Biological Activity

Methyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antitumor, and enzyme inhibitory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core with various substituents, notably:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Sulfanyl Group : Implicated in various pharmacological effects.
  • Methoxyethyl Group : May contribute to solubility and bioavailability.

The molecular formula is C17H18ClN3O4SC_{17}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 373.88 g/mol.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the growth of various bacterial strains:

CompoundTarget BacteriaZone of Inhibition (cm)
9aProteus vulgaris1.1
9hBacillus subtilis1.4

These results indicate that the presence of the chlorophenyl and sulfanyl groups may enhance the antibacterial efficacy of the compound .

Antitumor Activity

Compounds in the quinazoline class have been linked to antitumor activity. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have shown effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Important for treating neurodegenerative diseases.
  • Urease Inhibition : Relevant for managing urinary tract infections.

In studies, compounds with similar functional groups displayed strong inhibitory effects against these enzymes, indicating potential for further development as therapeutic agents .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized quinazoline derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity. The incorporation of chlorophenyl and sulfanyl moieties was critical for enhancing bioactivity .
  • Anticancer Potential : A study on synthesized quinazoline derivatives revealed significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the quinazoline core could lead to potent anticancer agents .

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-10-9-24-19(26)16-8-5-14(20(27)29-2)11-17(16)23-21(24)30-12-18(25)13-3-6-15(22)7-4-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNBQOBLORVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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